2,2-Dimethylpropionyl bromide
Overview
Description
2,2-Dimethylpropionyl bromide, also known as 2,2-dimethylpropanoyl bromide, is an organic compound with the molecular formula C5H9BrO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropionyl bromide can be synthesized through the bromination of 2,2-dimethylpropanoic acid. The reaction typically involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction proceeds as follows:
(CH3)3CCO2H+PBr3→(CH3)3CCOBr+H3PO3
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropionyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed.
Addition Reactions: These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields an amide.
- Reaction with an alcohol yields an ester.
- Reaction with a thiol yields a thioester.
Scientific Research Applications
2,2-Dimethylpropionyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropionyl bromide involves its reactivity as an acylating agent. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic. This allows nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: The parent acid from which 2,2-dimethylpropionyl bromide is derived.
2,2-Dimethylpropionyl chloride: Another acylating agent with similar reactivity but different leaving group properties.
2,2-Dimethylpropionyl fluoride: A less common derivative with unique reactivity due to the presence of the fluoride ion.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromine atom makes it a more reactive acylating agent compared to its chloride and fluoride counterparts, allowing for a broader range of chemical transformations.
Properties
IUPAC Name |
2,2-dimethylpropanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2,3)4(6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUVDASVCADYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182023 | |
Record name | 2,2-Dimethylpropionyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-18-4 | |
Record name | 2,2-Dimethylpropanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27644-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylpropionyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027644184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpropionyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropionyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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